molecular formula C9H7Cl2N3 B11817931 1-(3,4-dichlorophenyl)-1H-pyrazol-4-amine

1-(3,4-dichlorophenyl)-1H-pyrazol-4-amine

Cat. No.: B11817931
M. Wt: 228.07 g/mol
InChI Key: MZUAEJGGVURGOG-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-1H-pyrazol-4-amine is a chemical compound characterized by a pyrazole ring substituted with a 3,4-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichlorophenyl)-1H-pyrazol-4-amine typically involves the reaction of 3,4-dichlorophenylhydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, in an ethanol solvent. The mixture is refluxed for several hours, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Uniqueness: 1-(3,4-Dichlorophenyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H7Cl2N3

Molecular Weight

228.07 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)pyrazol-4-amine

InChI

InChI=1S/C9H7Cl2N3/c10-8-2-1-7(3-9(8)11)14-5-6(12)4-13-14/h1-5H,12H2

InChI Key

MZUAEJGGVURGOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C=C(C=N2)N)Cl)Cl

Origin of Product

United States

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